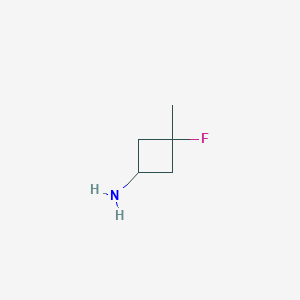

3-Fluoro-3-methylcyclobutan-1-amine

Description

BenchChem offers high-quality 3-Fluoro-3-methylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-methylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-methylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c1-5(6)2-4(7)3-5/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYYTLOIJHHVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294107 | |

| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-45-7 | |

| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride , a specialized fluorinated building block used to tune drug-like properties in lead optimization.

Core Identity & Physicochemical Profile

Executive Summary

In modern drug discovery, 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1638768-85-0) represents a strategic bioisostere for aliphatic amines. By introducing a fluorine atom and a methyl group on a conformationally restricted cyclobutane ring, this scaffold offers a unique vector to modulate basicity (pKa), enhance metabolic stability, and fine-tune lipophilicity (LogD) without significantly altering the steric footprint of the parent amine. It is particularly valuable in fragment-based drug design (FBDD) and the optimization of CNS-penetrant small molecules.

Chemical Identity & Properties

The compound exists as a hydrochloride salt, ensuring stability and water solubility for biological assays.

| Property | Data / Description |

| IUPAC Name | 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride |

| Common Name | 3-Fluoro-3-methylcyclobutylamine HCl |

| CAS Number | 1638768-85-0 (General/Mix) |

| Molecular Formula | C₅H₁₁ClFN (Salt Form) |

| Molecular Weight | 139.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Hexanes |

| pKa (Conjugate Acid) | ~8.5 – 9.0 (Estimated) |

| H-Bond Donors/Acceptors | 3 (Donors), 1 (Acceptor) |

Note on Stereochemistry: The 1,3-substitution pattern creates geometric isomers. The cis (Z) and trans (E) isomers exhibit distinct dipole moments and lipophilicities. Commercial supplies are often diastereomeric mixtures unless specified as trans (CAS 1812174-83-6) or cis (CAS 1812174-85-8).

Synthesis & Manufacturing

The synthesis of 3-fluoro-3-methylcyclobutan-1-amine relies on the Deoxofluorination-Curtius Rearrangement strategy. This route is preferred for its scalability and safety profile compared to direct fluorination of amines.

Mechanistic Workflow

-

Nucleophilic Addition: Grignard addition of methylmagnesium bromide to protected 3-oxocyclobutanecarboxylate.

-

Deoxofluorination: Conversion of the tertiary alcohol to the fluoride using DAST or XtalFluor-E.

-

Deprotection & Rearrangement: Hydrolysis of the ester followed by Curtius rearrangement to install the amine.

Figure 1: Standard synthetic pathway converting 3-oxocyclobutanecarboxylate to the target amine salt.

Medicinal Chemistry Applications

This building block is not merely a linker; it is a functional tool for multiparameter optimization (MPO).

A. Basicity Modulation (The Fluorine Effect)

The strong electronegativity of the fluorine atom at the C3 position exerts a through-bond inductive effect (

-

Result: The pKa of the ammonium species is lowered by approximately 1.0–1.5 log units compared to the non-fluorinated analog (cyclobutylamine pKa ~9.6).

-

Benefit: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base. This often improves membrane permeability and blood-brain barrier (BBB) penetration.

B. Metabolic Stability

The C3 position of cyclobutanes is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.

-

Strategy: Replacing the C-H bond with a C-F bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks hydroxylation.

-

Methyl Group: The geminal methyl group prevents aromatization or ring-opening pathways and adds steric bulk to hinder enzymatic access.

C. Conformational Restriction

Unlike flexible linear alkyl chains (e.g., 3-fluoro-3-methylbutylamine), the cyclobutane ring locks the vectors of the fluorine and amine groups.

-

Vector Analysis: This restriction defines specific exit vectors, allowing precise positioning of the amine for hydrogen bonding within a receptor pocket while projecting the fluorine into hydrophobic sub-pockets.

Experimental Protocols

Protocol A: Salt Formation & Handling

To ensure stoichiometry and stability during storage.

-

Dissolution: Dissolve the free amine (oil) in minimal anhydrous diethyl ether or 1,4-dioxane at 0°C.

-

Acidification: Dropwise add 4.0 M HCl in dioxane (1.1 equivalents) under nitrogen atmosphere. A white precipitate will form immediately.

-

Isolation: Stir for 30 minutes. Filter the solid under argon flow (hygroscopic).

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace volatiles.

-

Storage: Store in a desiccator at -20°C. The salt is hygroscopic; avoid prolonged exposure to ambient air.

Protocol B: Stereochemical Assignment (NMR)

Differentiation between cis and trans isomers is critical for Structure-Activity Relationship (SAR) studies.

-

1H NMR (DMSO-d6):

-

Cis Isomer: The methine proton at C1 (adjacent to NH2) typically appears more upfield. The coupling constants between C1-H and C2/C4 protons reflect the puckered ring conformation.

-

Trans Isomer: Often displays a distinct chemical shift for the methyl group due to the anisotropy of the amino group on the opposite face.

-

-

19F NMR: The most reliable diagnostic. The two isomers will show distinct singlets (decoupled) separated by 5–10 ppm depending on the solvent.

Safety & Toxicology

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Thermal Stability: The hydrochloride salt is stable up to ~145°C. Avoid heating the free base above 60°C due to potential volatility and ring strain release.

References

-

Chernykh, A. V., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015.

-

Grygorenko, O. O., et al. "3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." Journal of Organic Chemistry, 2023.

-

PubChem Compound Summary. "3-Fluoro-3-methylcyclobutan-1-amine hydrochloride." National Center for Biotechnology Information.

-

Mykhailiuk, P. K. "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews, 2021.

The Strategic Incorporation of Fluorine in Cyclobutane Amines: A Technical Guide to Structure-Activity Relationships

Introduction: The Ascendancy of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over pharmacological profiles is relentless. Among the emerging strategies, the use of small, conformationally constrained rings has gained significant traction. The cyclobutane moiety, with its unique puckered conformation, provides a rigid scaffold that can favorably orient substituents in three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets.[1][2] The strategic incorporation of fluorine into this framework further amplifies its utility, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated cyclobutane amines. We will delve into the nuanced effects of fluorine substitution on the molecule's acidity, lipophilicity, and conformational behavior. Furthermore, we will examine how these fundamental properties translate into tangible benefits in drug design, including improved metabolic stability and target engagement, supported by illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated cyclobutane amines in their quest for next-generation therapeutics.

The Profound Influence of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the cyclobutane ring instigates significant electronic and steric perturbations that profoundly alter the molecule's inherent properties. Understanding these changes is paramount to rationally designing fluorinated cyclobutane amines with desired pharmacological characteristics.

Modulating Basicity: The Impact of Fluorine on the pKa of Cyclobutane Amines

The basicity of the amine functional group, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Fluorination provides a predictable means to tune the pKa of cyclobutane amines.

The electron-withdrawing inductive effect of fluorine is the primary driver of this modulation. When fluorine is positioned on the cyclobutane ring, it effectively pulls electron density away from the nitrogen atom of the amine, making the lone pair less available for protonation and thus lowering the pKa (increasing acidity). The magnitude of this effect is highly dependent on the number of fluorine atoms and their proximity to the amine group.

For instance, the introduction of a single fluorine atom at the 3-position of a cyclobutylamine can decrease the pKa by approximately 0.8 units compared to its non-fluorinated counterpart.[5] This effect is further amplified with increasing fluorine substitution. A systematic study of α-fluoroalkyl-substituted cycloalkylamines demonstrated a remarkably additive contribution of approximately 1.6 pKa units per fluorine atom.[6] This predictability allows for the fine-tuning of a molecule's ionization state at physiological pH, which can be crucial for optimizing cell permeability and target engagement.[3]

Table 1: Effect of Fluorination on the pKa of Cyclobutylamine Derivatives

| Compound | Substitution Pattern | pKa | ΔpKa (vs. non-fluorinated) | Reference |

| Cyclobutylamine | - | ~10.5 | - | General Value |

| 3-Fluorocyclobutylamine | γ-monofluoro | ~9.7 | -0.8 | [5] |

| 1-(Fluoromethyl)cyclobutanamine | α-CH2F | ~9.3-9.5 | -1.0 to -1.2 | [6] |

| 1-(Difluoromethyl)cyclobutanamine | α-CHF2 | ~7.5-7.7 | -2.8 to -3.0 | [6] |

| 1-(Trifluoromethyl)cyclobutanamine | α-CF3 | ~5.8-6.2 | -4.3 to -4.7 | [6] |

Navigating Lipophilicity: The Role of Fluorine in LogP and LogD

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's solubility, permeability, and metabolic stability. While often assumed to universally increase lipophilicity, the effect of fluorine is more nuanced and context-dependent.

The introduction of a single fluorine atom or a trifluoromethyl group generally increases the lipophilicity of a molecule.[7][8] This is attributed to the fact that the C-F bond is poorly polarizable. However, the conformation of the fluorinated cyclobutane can play a decisive role. For example, cis-1,2-disubstituted cyclobutanes with fluoroalkyl groups have been shown to exhibit significantly lower lipophilicity compared to their trans-isomers.[9] This is thought to be due to conformational effects that alter the molecule's overall polarity and solvent-accessible surface area.[9][10]

This conformational dependence provides a sophisticated strategy for modulating lipophilicity. By carefully selecting the stereochemistry of fluorine substitution, medicinal chemists can fine-tune a compound's solubility and permeability to achieve an optimal balance for drug-like properties.

Conformational Control: Stereoelectronic Effects of Fluorine on the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation. The introduction of fluorine can influence this puckering and the preferred orientation of substituents through stereoelectronic effects such as the gauche effect and hyperconjugation.[3]

X-ray crystallographic analyses of 1-substituted trifluoromethyl-cyclobutanes have revealed that the trifluoromethyl group often prefers an axial position, with the cyclobutane ring being nearly flat.[7] This conformational preference can be exploited to orient other substituents on the ring into specific vectors, thereby optimizing interactions with a protein binding pocket. The ability of fluorine to enforce a particular conformation can be a powerful tool for improving binding affinity and selectivity.[1][3]

Structure-Activity Relationships in Action: Applications in Drug Design

The precise control over physicochemical properties afforded by fluorination of cyclobutane amines translates directly into tangible benefits in drug discovery programs. By strategically incorporating these motifs, medicinal chemists can address common challenges such as metabolic instability and off-target effects.

Enhancing Binding Affinity and Selectivity

The rigid nature of the cyclobutane scaffold, combined with the conformational preferences induced by fluorine, allows for the precise positioning of pharmacophoric elements. This can lead to enhanced binding affinity for the target protein. Furthermore, the unique electronic environment created by the C-F bond can lead to favorable interactions within the binding pocket, such as orthogonal multipolar interactions with carbonyl groups, that are not possible with non-fluorinated analogues.

Improving Metabolic Stability and Pharmacokinetics

A common strategy in drug design is to replace metabolically labile groups with more robust bioisosteres. The trifluoromethyl-cyclobutyl group has emerged as a unique and effective analogue for the often-metabolically susceptible tert-butyl group.[7][8][11] While slightly larger and more lipophilic, the trifluoromethyl-cyclobutyl group can preserve the original mode of bioactivity while in some cases significantly enhancing resistance to metabolic clearance.[7][8]

The impact on metabolic stability can, however, be context-dependent. In some instances, the incorporation of a CF3-cyclobutane has led to a decrease in metabolic stability.[7][8] This highlights the importance of empirical testing and careful consideration of the specific molecular context.

Case Study: Ivosidenib (Tibsovo®) - An IDH1 Inhibitor

A compelling example of the successful application of a fluorinated cyclobutane amine in drug discovery is the development of ivosidenib, a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia.[1] During the optimization of the lead compound, a key challenge was the metabolic instability of a cyclohexyl amine moiety. Replacing this with a difluorocyclobutanyl amine was a critical strategy to decrease metabolic clearance, bringing it into an acceptable range.[1] This modification, along with other optimizations, ultimately led to the potent, selective, and metabolically stable drug, ivosidenib.

Figure 1: Optimization workflow for Ivosidenib.

Synthetic Pathways to Fluorinated Cyclobutane Amines

The increasing demand for fluorinated cyclobutane amines in drug discovery has spurred the development of robust and scalable synthetic methods. Access to these valuable building blocks is typically achieved through two main strategies: deoxofluorination of cyclobutanecarboxylic acids or ketones, and the functionalization of pre-fluorinated cyclobutane scaffolds.

Key Synthetic Transformations

-

Deoxofluorination: Reagents such as sulfur tetrafluoride (SF4) and its derivatives (e.g., DAST, Deoxo-Fluor®) are commonly employed to convert carboxylic acids and ketones on the cyclobutane ring to trifluoromethyl and difluoromethyl groups, respectively.[7][12]

-

Nucleophilic Fluorination: The introduction of a single fluorine atom can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a tosylate) with a fluoride source.[13]

-

Functional Group Interconversions: Once the fluorinated cyclobutane core is synthesized, standard functional group interconversions, such as the Curtius rearrangement of a carboxylic acid to an amine, can be used to install the desired amine functionality.[7][14]

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutanamine

This protocol describes a representative synthesis of a 1-(trifluoromethyl)cyclobutanamine, a key building block in medicinal chemistry, starting from a cyclobutanecarboxylic acid.

Step 1: Deoxofluorination of Cyclobutanecarboxylic Acid

-

To a solution of 1-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a pressure-resistant vessel, carefully add sulfur tetrafluoride (SF4, 2.0-3.0 eq) at low temperature (-78 °C).

-

Seal the vessel and allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 80-100 °C) for several hours.

-

After cooling, carefully vent the vessel and quench the reaction with a suitable base (e.g., aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield benzyl 1-(trifluoromethyl)cyclobutane-1-carboxylate.

Step 2: Hydrogenolysis of the Benzyl Ester

-

Dissolve the benzyl 1-(trifluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Step 3: Curtius Rearrangement to the Amine

-

To a solution of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

-

Heat the reaction mixture to reflux for several hours to facilitate the formation of the isocyanate intermediate.

-

Add a suitable alcohol (e.g., tert-butanol) to trap the isocyanate as a Boc-protected amine and continue to heat.

-

Cool the reaction, concentrate, and purify the crude product to obtain the Boc-protected 1-(trifluoromethyl)cyclobutanamine.

Step 4: Deprotection to the Final Amine

-

Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete.

-

Concentrate the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether) to precipitate the amine salt, which can be collected by filtration.

Figure 2: General synthetic workflow for 1-(trifluoromethyl)cyclobutanamine.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into cyclobutane amine scaffolds represents a powerful and versatile approach in modern drug discovery. The ability to predictably modulate key physicochemical properties such as basicity and lipophilicity, coupled with the conformational control exerted by fluorine, provides medicinal chemists with a sophisticated toolkit for optimizing lead compounds. The successful application of these motifs in approved drugs like ivosidenib underscores their immense potential.[1]

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of fluorinated cyclobutane building blocks. Furthermore, a deeper understanding of the subtle interplay between fluorine substitution patterns and their effects on protein-ligand interactions, aided by computational modeling, will continue to drive the rational design of next-generation therapeutics.[15][16] The continued exploration of fluorinated cyclobutane amines promises to unlock new avenues for addressing unmet medical needs.

References

-

Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1957–1967. [Link]

-

Melnykov, K. P., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. [Link]

-

Roberts, J. D., et al. (1971). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 93(20), 5030–5034. [Link]

-

Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1957–1967. [Link]

-

Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

-

Caron, S., et al. (2014). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2014(20), 4236–4242. [Link]

-

Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

-

Li, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Grygorenko, O. O., et al. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2020(32), 5119-5129. [Link]

-

Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-11. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

Moody, C. J., et al. (2020). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Omega, 5(3), 1595–1604. [Link]

-

Grygorenko, O. O., et al. (2023). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Melnykov, K. P., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. [Link]

-

Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Melnykov, K. P., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(5), 1083–1094. [Link]

-

Spencer, J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 9(12), 1641-1650. [Link]

-

Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. [Link]

-

Jorgensen, W. L., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 18(1), 543-555. [Link]

-

Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

Wang, F., et al. (2026). Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. Organic Letters. [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Petersen, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2593. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Wang, F., et al. (2026). Synthesis and Biological Evaluation of N-CF3 Diaryl Amines. Organic Letters. [Link]

-

Spencer, J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 9(12), 1641-1650. [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier. [Link]

-

Wehrhan, L., & Koksch, B. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]

-

Caron, S., et al. (2014). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2014(20), 4236–4242. [Link]

-

Wehrhan, L., & Koksch, B. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]

-

Guffa, B., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5396. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem-space.com [chem-space.com]

- 12. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]

- 16. Fluorinated Protein-Ligand Complexes: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Cyclobutane Building Blocks for Medicinal Chemistry

[1][2][3][4]

Introduction: Escaping Flatland with Fluorine

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures.[1][2] Fluorinated cyclobutanes occupy a privileged position in this landscape. They offer a unique combination of conformational rigidity , metabolic stability , and bioisosteric versatility .[1][2]

Unlike flexible alkyl chains, the cyclobutane ring provides a defined vector for substituent exit. When decorated with fluorine, these rings undergo subtle but critical electronic and conformational changes—specifically the "puckering" effect—that allow medicinal chemists to fine-tune binding affinity and physicochemical properties (pKa, LogP) with high precision.[1][2]

This guide details the structural dynamics, synthetic access, and application of fluorinated cyclobutane building blocks, specifically focusing on 3,3-difluorocyclobutane and 1-trifluoromethylcyclobutane motifs.[1][2]

Structural & Physicochemical Properties[6]

The "Butterfly" Conformation and Puckering

Cyclobutane is not planar.[3][4][5] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation.[3][5]

-

Puckering Angle: Typically 25–35° .

-

Fluorine Effect: Substitution at the 3-position (e.g., 3,3-difluoro) reinforces this puckered geometry to minimize dipole repulsion and gauche interactions.[2] This locks the exit vectors of substituents at the 1-position, often placing them in a pseudo-equatorial orientation that mimics the spatial projection of phenyl rings or gem-dimethyl groups.

pKa Modulation via Through-Bond Induction

Fluorine is highly electronegative. When placed on the cyclobutane ring, it exerts a strong inductive effect (

-

Basicity Reduction: 3,3-difluorination typically lowers the pKₐ of a 1-amino group by 1.5 to 2.0 log units compared to the non-fluorinated parent. This is critical for improving oral bioavailability by reducing the fraction of ionized drug in the gut.

-

Acidity Enhancement: Conversely, it increases the acidity of carboxylic acids attached to the ring.

Table 1: Comparative Physicochemical Properties

| Scaffold | Substituent (R) | pKₐ (approx.) | LogP Trend | Conformational Bias |

| Cyclobutanamine | -NH₂ | ~9.5 | Baseline | Dynamic Pucker |

| 3,3-Difluorocyclobutanamine | -NH₂ | ~7.5 - 8.0 | Increased | Locked Pucker |

| Cyclobutanecarboxylic acid | -COOH | ~4.8 | Baseline | Dynamic Pucker |

| 3,3-Difluorocyclobutanecarboxylic acid | -COOH | ~4.0 | Increased | Locked Pucker |

Synthetic Methodologies

Access to these building blocks relies heavily on [2+2] cycloadditions and deoxofluorination strategies.

Workflow Visualization

The following diagram illustrates the primary synthetic pathways to key fluorinated cyclobutane intermediates.

Caption: Primary synthetic routes to 3,3-difluorocyclobutane building blocks. The ester intermediate (orange) acts as the divergent point.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine HCl

This protocol describes the conversion of the carboxylic acid to the amine via a Curtius rearrangement, a standard and robust method for medicinal chemistry applications.

Target Compound: 3,3-Difluorocyclobutanamine Hydrochloride CAS: 637031-93-7[6][2][7]

Step 1: Formation of Cbz-Protected Intermediate[5]

-

Reagents: 3,3-Difluorocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), Benzyl alcohol (BnOH, 1.5 eq).

-

Solvent: Anhydrous Toluene.

-

Procedure:

-

Dissolve the acid in toluene under N₂ atmosphere.

-

Add TEA and DPPA at 0°C. Stir for 30 minutes.

-

Heat the mixture to 80°C for 2 hours to effect the rearrangement to the isocyanate (evolution of N₂ gas observed).

-

Add Benzyl alcohol and reflux (110°C) overnight.

-

Workup: Cool to RT, dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1][2] Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to yield benzyl (3,3-difluorocyclobutyl)carbamate.

-

Step 2: Hydrogenolysis to Amine Salt[3]

-

Reagents: Cbz-protected amine (from Step 1), 10% Pd/C (10 wt%), HCl (conc. or in dioxane).

-

Solvent: Methanol (MeOH).[2]

-

Procedure:

-

Dissolve the carbamate in MeOH.

-

Add Pd/C catalyst carefully under inert atmosphere.

-

Stir under H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 12–16 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Salt Formation: Add concentrated HCl (approx 1.5 eq relative to amine) to the filtrate.

-

Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to yield 3,3-difluorocyclobutanamine hydrochloride as a white/off-white solid.

-

Validation Criteria:

Medicinal Chemistry Applications

Bioisosteric Replacement of Phenyl Rings

The 1,3-disubstituted cyclobutane motif is a classic bioisostere for para-substituted phenyl rings.[2]

-

Advantage: It maintains the linear vector of the substituents (distance ~5.0 Å) but removes the aromaticity, thereby reducing the electron-rich nature that can lead to metabolic oxidation (CYP450 metabolism).

-

Fluorine Role: Adding fluorine at the 3-position (relative to the 1-substituent) lowers the lipophilicity compared to the cyclobutane alone (due to polarity) while blocking metabolic soft spots.

The "Fluorine Scan" in Lead Optimization

Replacing a gem-dimethyl group with a gem-difluoro group on a cyclobutane ring is a common tactic.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 3-position resistant to oxidative metabolism.

-

Lipophilicity: While F is lipophilic, the dipoles often cancel out or interact with water in specific ways that prevent the LogP from skyrocketing, unlike adding methyl groups.[1]

Case Study Logic: Improving Metabolic Stability

The following diagram depicts the logic flow when applying this scaffold to a labile drug candidate.

Caption: Decision matrix for deploying fluorinated cyclobutanes in lead optimization.

References

-

Grygorenko, O. O., et al. (2018).[1][2] "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, 50(24), 4949–4957.[1][2] Link

-

Mykhailiuk, P. K. (2022).[2][8] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(21), e202200365.[1][2] Link[2]

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[2]

-

Wigder, S. H., et al. (2022).[1][2] "Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride." ChemicalBook Protocols. Link

-

Reimann, S., et al. (2021).[1][6][2] "Conformational Analysis of Fluorinated Cyclobutanes." Journal of Organic Chemistry, 86(15), 10234-10245.[1][2] Link[2]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 7. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 8. sioc.cas.cn [sioc.cas.cn]

Technical Whitepaper: 3-Fluoro-3-methylcyclobutan-1-amine

Structural Dynamics, Synthetic Pathways, and Medicinal Chemistry Applications[1]

Chemical Identity & Stereochemical Landscape[1]

3-Fluoro-3-methylcyclobutan-1-amine is a conformationally restricted building block increasingly utilized in modern drug discovery to modulate basicity and metabolic stability.[1] Unlike its non-fluorinated analogs, the introduction of the fluorine atom at the C3 position creates a dipole that influences the pKa of the distal amine and introduces critical stereochemical considerations.

Core Identifiers

| Property | Data |

| IUPAC Name | 3-Fluoro-3-methylcyclobutan-1-amine |

| Common Name | 3-Fluoro-3-methylcyclobutanamine |

| Molecular Formula | C₅H₁₀FN |

| Molecular Weight | 103.14 g/mol (Free Base) / 139.60 g/mol (HCl Salt) |

| SMILES (Canonical) | CC1(F)CC(N)C1 |

| InChI String | InChI=1S/C5H10FN/c1-5(7)2-4(6)3-5/h4H,2-3,7H2,1H3 |

| CAS (Generic HCl) | 1638768-85-0 |

| CAS (trans-isomer) | 1812174-83-6 |

| CAS (cis-isomer) | 1812174-85-8 |

Stereochemical Definition

The molecule possesses geometric isomerism defined by the relationship between the amine at C1 and the substituents at C3. Because the ring is puckered (butterfly conformation) to relieve torsional strain, these isomers exhibit distinct spatial vectors.

-

cis-Isomer: The amine and the fluorine atom are on the same face of the average ring plane (Z-configuration).[1]

-

trans-Isomer: The amine and the fluorine atom are on opposite faces (E-configuration).

Critical Design Note: The trans isomer typically places the lipophilic methyl group and the amine in a pseudo-equatorial orientation, often resulting in higher thermodynamic stability and distinct binding profiles compared to the cis form.

Structural Biology & Medicinal Utility[1]

The "Fluorine Effect" on Basicity

One of the primary reasons for selecting this scaffold over 3-methylcyclobutan-1-amine is pKa modulation.[1] The strong electron-withdrawing nature of fluorine exerts a through-bond inductive effect (–I) on the nitrogen lone pair.[1]

This reduction in basicity (approx. 0.8 log units) can improve membrane permeability (LogD) and reduce hERG channel liability, a common issue with high-pKa primary amines.[1]

Conformational Restriction

The cyclobutane ring locks the C-C-N bond vectors, reducing the entropic penalty upon binding to a protein target. The "puckering angle" of the cyclobutane ring (typically ~25-30°) is influenced by the 3,3-disubstitution.[1] The 3-fluoro-3-methyl motif acts as a bioisostere for a tert-butyl group or a piperazine ring, offering a smaller steric footprint while maintaining polarity.[1]

Synthetic Pathways[1][6][7]

The synthesis of 3-fluoro-3-methylcyclobutan-1-amine is non-trivial due to the risk of elimination during the fluorination of tertiary alcohols in strained rings.[1] The most authoritative route proceeds via a Curtius Rearrangement sequence starting from a ketal-protected cyclobutanone or a 3-oxocyclobutanecarboxylate.[1]

Validated Synthetic Route (Graphviz)

The following workflow describes the synthesis starting from ethyl 3-oxocyclobutanecarboxylate.

Figure 1: Step-wise synthesis emphasizing the critical fluorination stage where elimination is a competing pathway.

Detailed Protocol: Step 2 (Fluorination)

Context: This is the failure point for most syntheses. Direct fluorination of the tertiary alcohol requires strict temperature control to prevent the formation of the exocyclic alkene.

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).[1]

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Procedure:

-

Cool the solution of ethyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 eq) in DCM to -78°C under Argon.

-

Add DAST (1.2 eq) dropwise. Do not allow the temperature to rise.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (not room temperature) before quenching.

-

Quench: Pour into saturated NaHCO₃ solution.

-

Purification: Silica gel chromatography. The fluoro-ester is often volatile; avoid high vacuum for extended periods.[1]

-

Handling & Characterization

Solubility & Stability[1]

-

Form: The HCl salt is a hygroscopic white solid.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Ether.

-

Stability: Stable at room temperature if stored under desiccant. The free base is volatile and readily forms carbamates with atmospheric CO₂; always handle the free base in solution.

Analytical Data Interpretation

When characterizing the product, the NMR signals are distinct due to Fluorine coupling (

- NMR: Expect a multiplet around -130 to -145 ppm (depending on solvent).[1]

-

NMR (Geminal Methyl): The methyl group at C3 will appear as a doublet (coupling to F,

-

Stereochemistry Assignment: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to distinguish cis from trans.

Experimental Protocol: Amide Coupling (HATU Method)

For researchers utilizing this amine to synthesize a drug candidate, the following coupling protocol ensures minimal racemization and high yield.

Reagents:

-

Carboxylic Acid Partner (1.0 eq)[1]

-

3-Fluoro-3-methylcyclobutan-1-amine HCl (1.2 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

DMF (Anhydrous)[1]

Workflow:

-

Dissolve the Carboxylic Acid and HATU in DMF (0.1 M concentration).

-

Stir for 5 minutes to activate the acid (formation of the OAt ester).

-

Add DIPEA, followed immediately by the Amine HCl salt.

-

Stir at Room Temperature for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF, then NaHCO₃ and Brine.

-

Yield Expectation: 85–95%.

References

-

Grygorenko, O. O., et al. (2015). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(23), 5132–5139. [1]

- Mykhailiuk, P. K. (2015). "Fluorinated Conformationally Restricted Amines." Chemical Reviews, 115, X.

-

PubChem Compound Summary. "3-Fluoro-3-methylcyclobutan-1-amine hydrochloride."[1] [1]

-

BLD Pharm Catalog. "1638768-85-0 Product Details."

Sources

Methodological & Application

Application Note: Reductive Amination of 3-Fluoro-3-methylcyclobutan-1-amine for the Synthesis of Novel Secondary and Tertiary Amines

Abstract

This application note provides a comprehensive guide to the reductive amination of 3-fluoro-3-methylcyclobutan-1-amine, a valuable building block in medicinal chemistry. Detailed protocols for the reaction with both aldehydes and ketones are presented, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The document outlines key experimental considerations, including the impact of steric hindrance and the fluorine substituent, as well as providing in-depth, step-by-step procedures for reaction setup, monitoring, work-up, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the unique 3-fluoro-3-methylcyclobutane moiety into their target molecules.

Introduction: The Significance of the 3-Fluoro-3-methylcyclobutane Moiety

The introduction of small, strained ring systems containing fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacological properties. The 3-fluoro-3-methylcyclobutane motif, in particular, offers a unique combination of features:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing cell permeability and target engagement.

-

Conformational Constraint: The rigid cyclobutane ring restricts the conformational freedom of the molecule, which can lead to increased selectivity for its biological target.

-

Improved Lipophilicity: The incorporation of fluorine can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

Reductive amination is a powerful and versatile C-N bond-forming reaction that is widely used in pharmaceutical and medicinal chemistry for the synthesis of primary, secondary, and tertiary amines.[1][2] This method is particularly advantageous as it often proceeds under mild conditions, tolerates a wide range of functional groups, and can avoid the over-alkylation issues sometimes encountered with direct alkylation methods.[2] This application note details reliable protocols for the derivatization of 3-fluoro-3-methylcyclobutan-1-amine via reductive amination, providing a gateway to a diverse range of novel chemical entities.

Scientific Discussion: Mechanism and Key Considerations

The reductive amination process involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3]

Figure 1. General mechanism of reductive amination.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination; however, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for several reasons:[1][4][5]

-

Mildness and Selectivity: STAB is less reactive than other borohydrides like NaBH₄. This is advantageous because it selectively reduces the protonated iminium ion intermediate over the starting carbonyl compound, minimizing the formation of alcohol byproducts.[1][5]

-

One-Pot Procedure: Its selectivity allows for a convenient one-pot reaction where the amine, carbonyl compound, and reducing agent are all combined at the start of the reaction.[5]

-

Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less toxic.[1][2]

-

Effectiveness with Weakly Basic Amines: STAB has been shown to be particularly effective for the reductive amination of less nucleophilic amines.[4]

Considerations for the 3-Fluoro-3-methylcyclobutan-1-amine Substrate

While 3-fluoro-3-methylcyclobutan-1-amine is expected to behave as a typical primary aliphatic amine, its unique structure presents some considerations:

-

Steric Hindrance: The cyclobutane ring, particularly with the methyl group, introduces some steric bulk around the amine. This can slow down the rate of imine formation, especially with sterically demanding ketones.[6][7] To overcome this, a catalytic amount of a weak acid like acetic acid is often beneficial, particularly for reactions involving ketones, as it promotes the dehydration of the hemiaminal intermediate.[4]

-

Electronic Effects of Fluorine: The electron-withdrawing fluorine atom will slightly decrease the basicity and nucleophilicity of the amine. However, this effect is not expected to significantly impede the reaction, and STAB is known to be effective with weakly basic amines.[4]

Experimental Protocols

The following protocols are designed as a robust starting point for the reductive amination of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride. Note that the amine hydrochloride salt must be neutralized in situ or free-based prior to the reaction. The in situ neutralization is included in these protocols.

General Workflow

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Amide Coupling Protocols Using 3-Fluoro-3-methylcyclobutan-1-amine

Executive Summary & Strategic Context

The incorporation of 3-Fluoro-3-methylcyclobutan-1-amine (FMCA) into drug scaffolds is a high-value strategy in medicinal chemistry. This building block offers a unique combination of properties:

-

Bioisosterism: The cyclobutane ring serves as a rigidified spacer, often replacing flexible alkyl chains or phenyl rings to improve metabolic stability.

-

The "Fluorine Effect": The geminal fluorine and methyl groups at the C3 position modulate lipophilicity (LogD) and lower the pKa of the distal amine via inductive effects, potentially improving oral bioavailability and blood-brain barrier permeability.

-

Conformational Control: The 3,3-disubstitution pattern forces the cyclobutane ring into a specific pucker, directing the amide vector in a defined spatial orientation relative to the C3 substituents.

However, successful utilization of FMCA requires handling specific challenges: volatility of the free base , salt neutralization efficiency , and stereochemical management (cis vs. trans isomers). This guide provides three field-proven protocols designed to mitigate these risks while maximizing yield and purity.

Pre-Reaction Technical Analysis

Physicochemical Properties[1][2][3]

-

Amine pKa: ~8.2 – 8.8 (Lower than typical cycloalkyl amines due to the electron-withdrawing C3-fluorine). This implies the amine is less nucleophilic than cyclobutanamine, requiring efficient activation of the carboxylic acid partner.

-

Volatility: The free base (MW ~103 g/mol ) is highly volatile. Crucial Rule: Never isolate the free base to dryness. Always generate it in situ or handle it as a solution.

-

Stereochemistry: FMCA exists as cis (Amine and Methyl on same side) and trans isomers. Commercial supplies are often mixtures (e.g., 1:1 to 3:1 ratios) or separated diastereomers. Ensure you know your starting material's isomeric purity, as this dictates the final amide's vector.

Decision Matrix for Protocol Selection

The choice of coupling method depends on the scale and the nature of the carboxylic acid partner.

Figure 1: Decision matrix for selecting the optimal amide coupling protocol.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput library synthesis, precious carboxylic acids, and ensuring reaction completion.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with the less nucleophilic FMCA.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

FMCA Hydrochloride (1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

-

Solvent: DMF or DMA (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 – 0.2 M concentration relative to acid).

-

Base Addition 1: Add DIPEA (1.5 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange. Note: Pre-activation ensures the active ester forms before the amine is introduced.

-

Amine Preparation: In a separate vial, suspend FMCA Hydrochloride (1.2 equiv) in DMF. Add the remaining DIPEA (2.0 – 2.5 equiv) to this suspension. Sonicate briefly if needed to ensure the salt is neutralized and the free base is in solution.

-

Coupling: Transfer the amine/DIPEA solution to the activated acid mixture.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Workup:

-

Dilute with EtOAc.[2]

-

Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Caution: Do not use acidic washes (1N HCl) if your product contains basic heterocycles.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify via Flash Chromatography (typical gradient: 0–100% EtOAc in Hexanes).

-

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Gram-scale synthesis, "green" chemistry requirements, and products where column chromatography is difficult.

Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying purification.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

FMCA Hydrochloride (1.1 equiv)

-

T3P® (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), FMCA Hydrochloride (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

-

Base Addition: Add Pyridine (3.0 equiv) or DIPEA. Cool to 0°C if the scale is >10g to control exotherm.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization Tip: If conversion is slow, heat to 50°C. T3P is thermally stable and works well at elevated temperatures.

-

-

Workup (The "T3P Advantage"):

-

Add water directly to the reaction mixture.

-

Separate phases.[3]

-

Wash the organic layer with 1N HCl (to remove pyridine/excess amine), then sat. NaHCO₃ (to remove unreacted acid and T3P byproducts), then Brine.

-

Concentrate to obtain the crude amide, often sufficiently pure (>95%) without chromatography.

-

Protocol C: Acid Chloride Method (Sterically Hindered)

Best for: Very unreactive carboxylic acids (e.g., tertiary centers) where HATU fails.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv) + cat. DMF OR Thionyl Chloride

-

FMCA Hydrochloride (1.2 equiv)[1]

-

TEA (Triethylamine) or DIPEA (3.0 equiv)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride. Critical: Ensure all excess oxalyl chloride is removed to prevent reaction with the amine.

-

Amine Solubilization: Dissolve FMCA Hydrochloride (1.2 equiv) in dry DCM and add TEA (3.0 equiv).

-

Coupling: Redissolve the crude acid chloride in DCM and add it dropwise to the amine solution at 0°C.

-

Reaction: Warm to RT and stir for 2 hours.

-

Workup: Standard aqueous extraction (NaHCO₃/Brine).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Volatility of FMCA free base | Ensure FMCA HCl is neutralized in situ or in a closed system. Do not evaporate free base solutions. |

| Incomplete Conversion | Low nucleophilicity of FMCA | Switch from EDC/HOBt to HATU or T3P. Increase reaction temperature to 50°C (T3P protocol). |

| Epimerization | Over-activation of chiral acid | Use T3P (known for low epimerization) or keep HATU activation time short (<5 min) at 0°C. |

| Precipitate in Reaction | Amine salt insolubility | Use DMA or NMP instead of DMF/DCM. Ensure sufficient base is added to solubilize the HCl salt. |

Isomer Management

If you are using a mixture of cis/trans FMCA, the resulting amides will be separable by HPLC or SFC.

-

Stationary Phase: Chiralpak AD-H or IG columns often separate these diastereomers effectively.

-

Identification: Use 1H-NMR NOESY experiments. The cis isomer typically shows NOE correlation between the methyl group and the amide proton (or C1-proton), whereas the trans does not.

Visualizing the Workflow

Figure 2: The critical "In Situ" neutralization step prevents loss of the volatile amine.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

- Patterson, A. W., et al. (2011). In situ protection and activation of amino acids for peptide synthesis. Journal of Organic Chemistry.

-

Archimica. (2023). T3P® (Propylphosphonic Anhydride) Application Note. (Note: Representative link for T3P vendor data).

- Mykhailiuk, P. K. (2014). Generation of C3-Fluorinated Cyclobutane Building Blocks. Chemistry – A European Journal.

Sources

- 1. PubChemLite - 3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride (C5H7F4N) [pubchemlite.lcsb.uni.lu]

- 2. scribd.com [scribd.com]

- 3. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]

- 4. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

Peptide coupling reagents for sterically hindered cyclobutyl amines

Executive Summary & Challenge Definition

Cyclobutyl amines (CBAs) represent a high-value pharmacophore in modern drug design (e.g., JAK inhibitors), offering a unique metabolic stability profile and rigid vector orientation compared to their acyclic counterparts. However, incorporating CBAs into peptide backbones or drug scaffolds presents a distinct synthetic challenge.

The "Puckering" Barrier: Unlike planar cyclopropanes or chair-form cyclohexanes, the cyclobutane ring exists in a puckered conformation (dihedral angle

Standard reagents (EDC, HBTU) often result in:

-

Stalled conversion: Due to poor nucleophilicity of the hindered amine.

-

Epimerization: Slow kinetics allow the activated acid to racemize via oxazolone formation before the amine can attack.

-

Side Reactions: N-acyl urea formation or guanidinylation of the amine.

This guide outlines three tiered protocols to overcome these barriers, moving from modern "Gold Standards" to "Nuclear Options" for the most stubborn substrates.

Reagent Selection Decision Matrix

The following logic flow dictates the choice of reagent based on steric severity and chirality risks.

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and risk of racemization.

Comparative Analysis of Reagents

| Feature | COMU (Protocol A) | T3P (Protocol B) | Ghosez's Reagent (Protocol C) | HATU (Legacy) |

| Mechanism | Uronium/Aminium Salt | Cyclic Phosphonic Anhydride | Neutral Acid Chloride | Uronium/Aminium Salt |

| Steric Tolerance | High | Very High | Extreme | High |

| Epimerization | Low | Lowest | Moderate | Low (if base controlled) |

| Safety | High (No benzotriazole) | High (Non-toxic, Non-explosive) | Moderate (Moisture sensitive) | Low (Explosive risk) |

| Workup | Extraction/Column | Aqueous Wash (Water Soluble) | Evaporation/Column | Difficult (HMPA/Benzotriazole) |

| Cost | Moderate | Low (Bulk available) | Moderate | High |

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Moderately hindered CBAs where safety and yield are priorities. Rationale: COMU is superior to HATU/HBTU because it incorporates an internal base (morpholino group) and uses the safer Oxyma leaving group rather than potentially explosive benzotriazoles (HOBt/HOAt). The "uronium" structure is strictly an aminium salt, preventing N-guanidinylation side reactions common with HBTU.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Cyclobutyl Amine (1.0–1.2 equiv)

-

COMU (1.0 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF or NMP (0.1 M concentration)

Procedure:

-

Dissolve the Carboxylic Acid and COMU in DMF at 0°C.

-

Add DIPEA dropwise. Note: The solution typically turns orange/red, indicating activation.

-

Stir for 2–5 minutes to form the active ester.

-

Add the Cyclobutyl Amine.

-

Allow to warm to Room Temperature (RT) and stir for 1–4 hours.

-

Monitoring: Monitor by HPLC/LC-MS. If conversion stalls >80%, add 0.1 equiv of COMU.

-

Workup: Dilute with EtOAc, wash with 1M HCl (remove DIPEA), sat. NaHCO3 (remove Oxyma), and brine.

Protocol B: The "Epimerization Control" (T3P)

Best for: Chiral carboxylic acids coupling to hindered amines; large-scale reactions.

Rationale: T3P (Propanephosphonic acid anhydride) acts as a kinetic trap. It forms a mixed anhydride that is highly reactive but bulky, discouraging proton abstraction at the

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Cyclobutyl Amine (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5–2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv). Avoid DIPEA if possible to minimize epimerization further.

-

Solvent: 2-MeTHF (Green alternative) or EtOAc.

Mechanism Visualization:

Figure 2: T3P activation cycle. The cyclic anhydride structure drives the reaction while maintaining optical purity.

Procedure:

-

Dissolve Carboxylic Acid and Cyclobutyl Amine in 2-MeTHF or EtOAc (0.2 M).

-

Cool to 0°C.

-

Add the Base (Pyridine/NMM).

-

Add T3P solution dropwise. Exothermic reaction.[2]

-

Allow to warm to RT. Stirring time may be longer (4–24 hours) due to the steric bulk.

-

Workup: Quench with water. Separate layers. Wash organic layer with water (x3), 0.5M HCl, and brine. The phosphorus byproducts wash away in the aqueous phase.[3][4]

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered (1,1-disubstituted) amines or electron-deficient amines where Protocol A/B fail. Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride. Acid chlorides are the smallest, most reactive electrophiles, offering the best chance to penetrate the steric shield of a bulky cyclobutyl amine.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.1–1.5 equiv)

-

Cyclobutyl Amine (1.1 equiv)

-

Base: DIPEA or Pyridine (2.0 equiv)

-

Solvent: Dry DCM or Chloroform.

Procedure:

-

Activation Phase: Dissolve Carboxylic Acid in dry DCM at RT.

-

Add Ghosez’s Reagent dropwise. Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC (acid converts to acid chloride, often visible by quenching a small aliquot with MeOH to form Methyl Ester).

-

-

Coupling Phase: In a separate flask, dissolve Cyclobutyl Amine and Base in DCM.

-

Add the activated Acid Chloride solution (from step 2) dropwise to the Amine solution at 0°C.

-

Stir at RT overnight.

-

Workup: Standard aqueous workup.

Troubleshooting & Optimization

-

Solvent Effect: For T3P, if solubility is an issue in EtOAc, switch to DMF or NMP, but retain the aqueous workup (requires extensive water washing).

-

Aggregation: If the peptide chain is aggregating (common with hydrophobic CBAs), add chaotropic salts (LiCl, 0.4M) to the reaction mixture during Protocol A.

-

Microwave Assistance: Protocol A (COMU) is highly compatible with microwave synthesis (50°C, 10 mins) to overcome the activation energy barrier of the puckered ring.

References

-

Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link

-

El-Faham, A., & Albericio, F. (2011).[7][8] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[7][9] Link

-

Ghosez, L., et al. (1979). "Synthesis and reactions of α-chloro-enamines." Organic Syntheses, 59, 26. Link

-

Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.[10] Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. google.com [google.com]

- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. people.uniurb.it [people.uniurb.it]

- 10. pubs.acs.org [pubs.acs.org]

General procedure for nucleophilic substitution with fluorinated amines

Abstract

The incorporation of fluoroalkyl groups (e.g., trifluoroethyl, difluoroethyl) into amine scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity (

Scientific Background & Causality

The "Fluorine Effect" on Nucleophilicity

The primary challenge in using fluorinated amines (e.g., 2,2,2-trifluoroethylamine, TFEA) as nucleophiles is the drastic reduction in the basicity and nucleophilicity of the nitrogen atom.[1] This is caused by the strong inductive effect (

Data Comparison: Basicity Reduction The table below illustrates the correlation between fluorination and pKa (conjugate acid), demonstrating why standard amine protocols often fail.

| Amine | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity |

| Ethylamine | ~10.7 | High (Standard) | |

| 2,2-Difluoroethylamine | ~7.5 | Moderate | |

| 2,2,2-Trifluoroethylamine | ~5.7 | Very Low |

Note: A drop in pKa from 10.7 to 5.7 represents a 100,000-fold decrease in basicity.

Mechanistic Implications

Because TFEA is a "harder," less reactive nucleophile:

-

Reaction Rates:

reactions with unactivated alkyl halides are sluggish. -

Temperature: Elevated temperatures are almost always required to overcome the activation energy barrier.

-

Competition: The solvent or base can easily out-compete the amine if not carefully selected.

Strategic Guidelines for Optimization

Solvent Selection

-

Recommended: Polar aprotic solvents (DMSO, DMF, NMP) are essential.[1] They solvate cations well (leaving the base's anion "naked") but do not hydrogen-bond effectively to the amine, preventing further deactivation of the nucleophile.

-

Avoid: Protic solvents (Alcohols, Water) which will hydrogen bond to the nitrogen lone pair, further reducing reactivity.[1]

Base Selection[1][2]

-

Inorganic Bases: Cesium Carbonate (

) is often superior to Potassium Carbonate ( -

Organic Bases: DIPEA (Hünig's base) can be used, but inorganic bases are preferred at the high temperatures often required for these reactions.

Experimental Protocols

Workflow Decision Tree

The following logic map guides the selection of the correct methodology based on the electrophile.

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile electronics.

Protocol 1: Alkylation with Trifluoroethylamine (TFEA)

Scope: Reaction of TFEA with primary alkyl halides or sulfonates. Safety Note: TFEA (bp 37°C) is highly volatile. All reactions must be performed in sealed pressure tubes.

Reagents:

-

Electrophile (1.0 equiv)

-

2,2,2-Trifluoroethylamine (2.0 - 3.0 equiv) [Excess drives equilibrium][1]

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

-

Additive: Potassium Iodide (KI) (0.1 equiv) [Optional: Finkelstein activation for chlorides]

Step-by-Step Procedure:

-

Preparation: In a simplified glovebox or well-ventilated fume hood, weigh the base and KI into a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Solvation: Add the solvent and the electrophile.

-

Amine Addition: Cool the vial to 0°C (ice bath) to minimize TFEA evaporation. Add TFEA via syringe quickly.

-

Sealing: Immediately cap the vial with a Teflon-lined crimp cap or screw cap.

-

Reaction: Transfer to a pre-heated oil block.

-

Activated substrates (Benzyl/Allyl): 50–60°C for 4–12 hours.

-

Unactivated substrates: 80–100°C for 16–24 hours.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (

) to remove DMF/DMSO. Dry organic layer over -

Purification: Concentrate carefully (rotary evaporator bath < 30°C if product is volatile). Flash chromatography is usually required to separate mono-alkylated product from any bis-alkylated byproduct (though bis-alkylation is rare with TFEA due to steric/electronic hindrance).

Protocol 2: with Heteroaryl Chlorides[1]

Scope: Introduction of fluoroalkyl amines onto electron-deficient heterocycles (e.g., 2-chloropyrimidine, 4-chloropyridine).[1]

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

2,2,2-Trifluoroethylamine (1.5 - 2.0 equiv)[1]

-

Base: DIPEA (3.0 equiv) or

(2.0 equiv) -

Solvent: DMSO or NMP (High boiling point required)

Step-by-Step Procedure:

-

Setup: Dissolve the heteroaryl chloride in DMSO (0.5 M).

-

Addition: Add the base followed by TFEA.

-

Thermal Activation: Seal the vessel (essential due to TFEA volatility). Heat to 100–130°C .

-

Note: Unlike standard amines which react at RT or 60°C, TFEA requires significantly higher energy to attack the aromatic ring.

-

-

Monitoring: Monitor by LCMS. If conversion stalls, add fresh TFEA (0.5 equiv) and continue heating.[1]

-

Workup: Pour reaction mixture into ice-water.

-

Solid Product: Filter the precipitate, wash with water, and dry.[1]

-

Oily Product: Extract with DCM or EtOAc.

-

-

Self-Validation: Check LCMS for the mass of Product (

). The

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Nucleophile evaporation. | Ensure vessel is sealed tight; weigh TFEA cold; increase equivalents (up to 5.0 eq). |

| Starting Material Intact | Activation energy too high. | Switch solvent to DMSO; increase Temp to 120°C; add KI (for alkyl chlorides). |

| Elimination Byproduct | Base is acting as a base, not a scavenger.[1] | Switch from strong inorganic bases to weaker organic buffers or reduce temperature slightly. |

| No Reaction (Aryl) | Ring not electron-deficient enough. |

References

-

Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]

-

Prakash, G.K.S., et al. "Nucleophilic trifluoromethylation."[1] Chemical Reviews, 2011.[1] (Context on Fluorine reactivity).

-

Loudon, G. "Nucleophilicity Trends of Amines." Master Organic Chemistry, 2018.[1]

-

ChemicalBook. "2,2,2-Trifluoroethylamine Properties and Safety."

-

Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates."[1] Journal of Medicinal Chemistry, 2011.[1]

Sources

Application Notes and Protocols: The Versatile Reactivity of 3-Fluoro-3-methylcyclobutan-1-amine with Aldehydes in Medicinal Chemistry

Introduction: The Strategic Importance of the 3-Fluoro-3-methylcyclobutane Moiety

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Saturated carbocycles, particularly those with three-dimensional character, have emerged as privileged motifs. Among these, the 3-fluoro-3-methylcyclobutane unit has garnered significant attention. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, the 3-fluoro-3-methylcyclobutane scaffold offers a unique combination of steric bulk and electronic properties, making it a valuable bioisostere for commonly used groups in medicinal chemistry.[2] This application note provides a detailed exploration of the synthetic utility of 3-Fluoro-3-methylcyclobutan-1-amine, a key building block, focusing on its reactions with aldehydes to generate a diverse array of chemical entities pertinent to pharmaceutical research.

Core Reactions and Mechanistic Insights

The primary amino group of 3-Fluoro-3-methylcyclobutan-1-amine serves as a versatile handle for a variety of chemical transformations. Its reaction with aldehydes is a cornerstone of its synthetic application, primarily proceeding through two key pathways: Reductive Amination and the Pictet-Spengler reaction.

Reductive Amination: A Robust Route to Secondary Amines

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine.[3] The reaction proceeds via the in situ formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[4] This one-pot nature makes it an efficient and atom-economical process.[5]

Mechanism:

The reaction is typically acid-catalyzed and involves two main steps:

-

Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form an imine.[6]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine to the corresponding secondary amine.[7]

Caption: General workflow for Reductive Amination.

Causality Behind Experimental Choices: